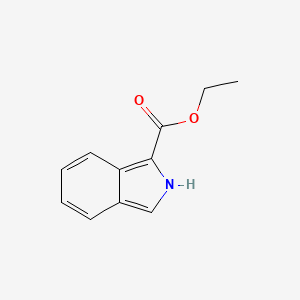

2h-Isoindole-1-carboxylic acid ethyl ester

説明

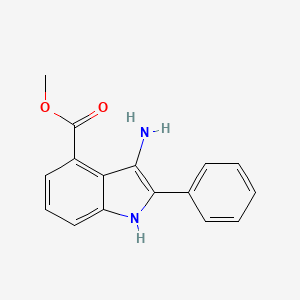

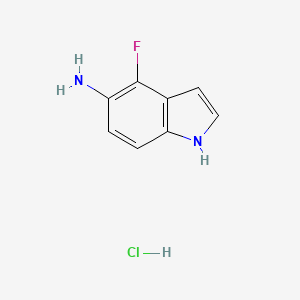

2H-Isoindole-1-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H9NO4 . It is also known by other names such as Ethyl N-phthaloylcarbamate, N-(Ethoxycarbonyl)phthalimide, N-Carbethoxyphthalimide, and N-Carboethoxyphthalimide .

Synthesis Analysis

The synthesis of 2H-isoindoles, including this compound, has been discussed in various studies . One method involves ring closure reactions, where aromatic compounds bearing an acetylenic unit and nitrogen moieties are cyclized under transition metal-catalyzed conditions to give different indole derivatives including isoindoles . Another method involves the Pd-catalyzed intramolecular arylation of α-(2-iodobenzylamino) esters .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H9NO4/c1-2-16-11(15)12-9(13)7-5-3-4-6-8(7)10(12)14/h3-6H,2H2,1H3 .Chemical Reactions Analysis

The formation of the isoindole is speculated to involve an initial condensation between the formyl group of the 2-halobenzaldehyde and the amino group of the glycine ester in the presence of a base followed by copper-mediated a-arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 219.1935 . The compound has a predicted boiling point of 544.1±23.0 °C .科学的研究の応用

Organic Synthesis and Catalysis :

- Ethyl naphth[2,3-f]isoindole-1-carboxylate is noted for its stability and potential applications in organic synthesis and catalysis (Seike et al., 2013).

- It serves as a practical intermediate in the synthesis of 2-carbosubstituted indoles, useful in palladium-catalyzed coupling reactions, offering good to excellent yields (Rossi et al., 2006).

Pharmaceutical Applications :

- Synthesized compounds from this class show good antioxidant and antibacterial properties, with specific compounds demonstrating strong chelating ability and DPPH free radical scavenging activity (Shankerrao et al., 2013).

- The synthesis of 5-carbonyl-1,3-dihydro-1,3-dioxo-2H-isoindole-2-propanoic acid derivatives has shown potential in anti-integrin drug development (Deng et al., 2003).

- Benzodiazepine receptor-mediated experimental anxiety studies in primates have utilized beta-carboline-3-carboxylic acid ethyl ester, indicating its relevance in neuropharmacological research (Ninan et al., 1982).

Herbicidal Activity :

- Isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group have been synthesized and shown to exhibit promising herbicidal activity against various weeds (Huang et al., 2009).

Materials Science :

- The compound is utilized in the facile synthesis of dihydro-2H-benz[f]- and dihydro-2H-naphth[2,3f]-isoindoles, which are valuable in porphyrin synthesis (Chenxin et al., 2012).

- 3-Substituted 2H-1,2,4-benzothiadiazine 1,1-dioxides, another derivative, show properties suitable for anti-inflammatory and anti-tumor applications (Chernykh et al., 1976).

特性

IUPAC Name |

ethyl 2H-isoindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-11(13)10-9-6-4-3-5-8(9)7-12-10/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPSSFSWWXSMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC2=CN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloro-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid benzyl ester](/img/structure/B8188259.png)

![8-Chloro-1,3,4,4a,5,9b-hexahydro-pyrido[4,3-b]indole-2-carboxylic acid benzyl ester hydrochloride](/img/structure/B8188266.png)

![[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methanamine;dihydrochloride](/img/structure/B8188271.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B8188311.png)

![2-Benzenesulfonyl-7-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8188315.png)